molecular formula C23H23N3O3 B11364590 N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

N-(4-tert-butylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11364590
M. Wt: 389.4 g/mol
InChI Key: LWQLOXZLZIXLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a pyridin-2-yl group, a nitro group, and a tert-butylphenylmethyl group

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H23N3O3/c1-23(2,3)19-11-7-17(8-12-19)16-25(21-6-4-5-15-24-21)22(27)18-9-13-20(14-10-18)26(28)29/h4-15H,16H2,1-3H3

InChI Key

LWQLOXZLZIXLAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with 2-aminopyridine to form 4-nitro-N-(pyridin-2-yl)benzamide.

    Introduction of the Tert-Butylphenylmethyl Group: The tert-butylphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final step involves coupling the intermediate compounds through a nucleophilic substitution reaction to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(4-TERT-BUTYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, potassium permanganate, and various solvents such as ethanol and dichloromethane. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyridine derivatives.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and bacterial infections.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in disease progression. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

N-[(4-TERT-BUTYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with similar compounds such as:

    N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: This compound has a similar benzamide core but features different substituents, leading to variations in chemical reactivity and biological activity.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and a chloroacetamide group, which confer different properties compared to the pyridin-2-yl and nitro groups in the target compound.

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